(Propylsulfanyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88016-27-7 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
propylsulfanylcyclopropane |
InChI |
InChI=1S/C6H12S/c1-2-5-7-6-3-4-6/h6H,2-5H2,1H3 |
InChI Key |
HCUGKHTZTOJZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1CC1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Propylsulfanyl Cyclopropane Derivatives
Ring-Opening Reaction Mechanisms
The inherent ring strain of cyclopropanes, estimated to be over 100 kJ/mol, provides a significant thermodynamic driving force for ring-opening reactions. nih.gov The presence of a sulfur substituent can further influence the reactivity and regioselectivity of these transformations through electronic and steric effects.
Radical-induced ring-opening of cyclopropanes offers a powerful method for the formation of carbon-carbon bonds and the synthesis of complex molecular scaffolds. In the context of sulfur-substituted cyclopropanes, radical reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis.
One proposed mechanism involves the generation of a radical species that adds to the cyclopropane (B1198618) ring. For instance, an acyl radical can add to the C-C double bond of a methylenecyclopropane (B1220202) derivative to form a benzyl (B1604629) radical intermediate. nih.gov This intermediate then undergoes ring-opening to yield a more stable alkyl radical, which can subsequently participate in intramolecular cyclization or other downstream reactions. nih.gov
The regioselectivity of the ring-opening is often governed by the stability of the resulting radical intermediate. For example, in the oxidative radical ring-opening of cyclopropanols, a β-keto radical is formed, which can then be trapped by various radical acceptors. nih.govresearchgate.net The presence of a sulfur atom can influence the stability of adjacent radicals, thereby directing the course of the reaction.
Cyclopropanes bearing electron-withdrawing groups, often referred to as donor-acceptor cyclopropanes, are potent electrophiles that readily undergo ring-opening upon reaction with nucleophiles. nih.gov The presence of a sulfide (B99878) or sulfoxide (B87167) group can activate the cyclopropane ring towards nucleophilic attack.
The mechanism of nucleophilic ring-opening of activated cyclopropanes is generally considered to be an S_N2-type process. nih.gov The nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the concerted cleavage of a C-C bond and the formation of a ring-opened product. The regioselectivity of the attack is influenced by the nature of the activating group and the substituents on the cyclopropane ring. For instance, in donor-acceptor substituted cyclopropanes, the nucleophile typically attacks the carbon atom bearing the donor group. nih.gov
Kinetic studies of the ring-opening of electrophilic cyclopropanes with various nucleophiles have provided valuable insights into the factors controlling their reactivity. nih.gov These studies have shown that the reaction rates are sensitive to the electronic properties of both the nucleophile and the cyclopropane.
Transition metal catalysis provides a versatile platform for controlling the reactivity and selectivity of cyclopropane ring-opening reactions. Rhodium catalysts, in particular, have been extensively studied for their ability to promote a variety of transformations involving cyclopropanes. wikipedia.orgnih.govacs.orgrsc.org
The mechanism of rhodium-catalyzed ring-opening of cyclopropanes typically involves the formation of a metal-carbene intermediate. wikipedia.org This intermediate is generated from the reaction of a diazo compound with a rhodium catalyst. wikipedia.org The metal carbene then reacts with an olefin in a concerted fashion to produce the cyclopropane product. wikipedia.org However, in the case of ring-opening reactions, the cyclopropane itself can act as the substrate.
The ligands coordinated to the rhodium center play a crucial role in controlling the outcome of the reaction. nih.govnih.gov By systematically varying the steric and electronic properties of the ligands, it is possible to steer the reaction towards different products. nih.gov For example, the use of bulky ligands can favor the formation of one regioisomer over another. nih.gov This ligand-controlled divergent reactivity is a powerful tool for synthetic chemists, allowing for the selective synthesis of a wide range of products from a common starting material. In some cases, the oxidation state of the metal can also control the regioselectivity of the ring-opening. acs.org
The high p-character of the C-C bonds in cyclopropane allows them to be cleaved by electrophiles, including acids. In acid-catalyzed ring-opening reactions, a proton adds to one of the cyclopropane carbons, leading to the formation of a carbocation intermediate. stackexchange.comkhanacademy.org This carbocation can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before being trapped.
The regioselectivity of the acid-catalyzed ring-opening is determined by the stability of the resulting carbocation. In the case of (propylsulfanyl)cyclopropane, protonation is likely to occur at the carbon atom that leads to the formation of a carbocation stabilized by the adjacent sulfur atom. The resulting ring-opened product would then be formed by the attack of a nucleophile at this carbocationic center. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote these reactions, even for less activated cyclopropanes. researchgate.netacs.org
It is important to note that the mechanism can sometimes be concerted, where the ring-opening and nucleophilic attack occur in a single step, avoiding the formation of a discrete carbocation intermediate. stackexchange.com
The reaction of cyclopropanes with halogens such as bromine or chlorine can lead to the cleavage of the cyclopropane ring and the formation of 1,3-dihalides. This reaction is believed to proceed through an electrophilic addition mechanism. The halogen molecule acts as an electrophile, and one of the halogen atoms adds to a carbon of the cyclopropane ring, forming a halonium ion intermediate and a halide ion. The halide ion then attacks one of the other two carbons of the cyclopropane ring from the backside, leading to the opening of the ring and the formation of the 1,3-dihalide product.
Recent developments have also shown that hypervalent iodine reagents can be used for the fluorinative ring-opening of cyclopropanes, providing an efficient method for 1,3-oxyfluorination and 1,3-difluorination. rsc.org These reactions are proposed to proceed via an electrophilic ring-opening mechanism. rsc.org
Alpha-Functionalization Mechanisms and Regioselectivity
The proton on the carbon atom adjacent to the sulfur in this compound is acidic and can be removed by a strong base, such as butyllithium (B86547), to generate a cyclopropyl (B3062369) carbanion. nih.gov This carbanion is a versatile nucleophile that can react with a variety of electrophiles to introduce functional groups at the alpha-position. nih.govrsc.org
The regioselectivity of this functionalization is high, as the deprotonation occurs specifically at the carbon bearing the sulfur atom. The resulting cyclopropyllithium species can then react with electrophiles such as alkyl halides, epoxides, and aldehydes to afford the corresponding alpha-functionalized cyclopropyl sulfides. nih.gov
For instance, the reaction of the cyclopropyllithium species with an alkyl halide proceeds via an S_N2 mechanism to give the alkylated product. nih.gov The reaction with an epoxide results in the ring-opening of the epoxide and the formation of a β-hydroxyalkyl cyclopropyl sulfide. nih.gov
This sulfur-assisted alpha-functionalization provides a powerful synthetic tool for the elaboration of the cyclopropane ring and the synthesis of a variety of functionalized cyclopropane derivatives. rsc.org
Sulfur-Assisted Regioselective Processes
The sulfur atom in cyclopropyl sulfides plays a crucial role in directing the outcome of certain reactions, leading to high regioselectivity. A key example is the sulfur-assisted, regioselective α-functionalization of cyclopropyl sulfides. This process demonstrates the utility of the sulfur substituent in creating what can be considered a homoallyl anion synthon.
In a studied mechanism, a cyclopropyl sulfide is reacted with mercury(II) trifluoroacetate. This reaction generates a γ,δ-unsaturated γ-sulfenylalkylmercury chloride. This organomercury intermediate is a key player, acting as a masked homoallyl anion. The significant aspect of this intermediate is its ability to recyclize upon reaction with various electrophiles. This recyclization is not random; it proceeds with high regioselectivity to afford an α-functionalized cyclopropyl sulfide. The sulfur atom assists in both the initial ring-opening to form the organomercury species and the subsequent cyclization, ensuring that the new functional group is installed specifically at the carbon atom alpha (α) to the sulfur.
Carbanion Formation Alpha to Sulfur and Subsequent Electrophilic Capture
The sulfur atom in a this compound system can stabilize an adjacent negative charge, facilitating the formation of a carbanion at the α-carbon. This property is fundamental to a versatile method for functionalizing the cyclopropane ring. The process involves two main steps: the deprotonation of the carbon atom adjacent to the sulfur to form a carbanion, followed by the "trapping" of this highly reactive carbanion with an electrophile.
The generation of the carbanion is typically achieved using a strong base. Alternatively, organometallic derivatives, such as cyclopropyl Grignard reagents formed from the corresponding cyclopropyl halide, serve as effective carbanion equivalents. Once formed, this nucleophilic cyclopropyl anion can react with a diverse array of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. This methodology allows for the direct attachment of various functional groups to the cyclopropane ring in a highly controlled manner.
The versatility of this approach is demonstrated by the wide range of electrophiles that can be successfully employed. Research has shown that the cyclopropyl carbanion, often in the form of a Grignard reagent derived from a cyclopropyl sulfoxide, reacts efficiently with aldehydes, ketones, acid chlorides, isocyanates, and disulfides.
Table 1: Electrophilic Capture of α-Sulfur Stabilized Cyclopropyl Carbanions This table is interactive. You can sort and filter the data.
| Electrophile Class | Specific Electrophile Example | Product Type |
| Aldehydes | Benzaldehyde | α-Hydroxyethylcyclopropane |
| Ketones | Acetophenone | α-(1-Hydroxy-1-phenylethyl)cyclopropane |
| Acid Halides | Benzoyl chloride | α-Benzoylcyclopropane |
| Isocyanates | Phenyl isocyanate | α-(Phenylcarbamoyl)cyclopropane |
| Disulfides | Diphenyl disulfide | α-(Phenylsulfanyl)cyclopropane |
Rearrangement Pathways in Cyclopropyl Sulfide Systems
The strained three-membered ring of cyclopropane, combined with the electronic influence of a sulfur substituent, gives rise to several notable rearrangement reactions. These pathways often lead to the formation of larger, more stable ring systems and are mechanistically distinct.
Cyclopropyliminium Rearrangements
The cyclopropyliminium rearrangement, also known as the Cloke-Wilson rearrangement, is a ring-expansion reaction that converts cyclopropyl imines into five-membered pyrroline (B1223166) rings. nih.gov In systems containing a sulfur atom, such as a cyclopropylthiazole, this rearrangement provides a pathway to fused heterocyclic systems. researchgate.net
The mechanism is initiated by the formation of a cyclopropyliminium ion, typically by protonation or alkylation of the imine nitrogen. The positively charged nitrogen atom triggers the cleavage of the adjacent C-C bond of the cyclopropane ring. This ring-opening is driven by the release of ring strain and results in a stabilized carbocationic intermediate. This intermediate then undergoes intramolecular cyclization, where the nitrogen atom attacks the carbocation, to form the five-membered pyrroline ring. For example, 2-cyclopropylthiazole (B2563669) hydrobromides have been shown to undergo this rearrangement in a melt to produce 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides. researchgate.net The sulfur atom within the thiazole (B1198619) ring influences the electronic properties of the system but the fundamental rearrangement is characteristic of the cyclopropyliminium moiety.
Thioimidate Cyclopropane Rearrangements
Thioimidates, which are S-alkylated derivatives of thioamides, can be involved in rearrangement reactions when a cyclopropyl group is appropriately positioned. While direct examples involving a cyclopropyl group attached to a thioimidate undergoing rearrangement are not extensively documented, the principles can be inferred from related chemistry. Thioimidates are known to be valuable intermediates in peptide synthesis, where they can prevent unwanted side reactions of thioamides. nih.govchemrxiv.org
A plausible rearrangement pathway for a cyclopropyl thioimidate system would be analogous to the cyclopropyliminium rearrangement. Protonation or Lewis acid activation of the thioimidate nitrogen would create an electrophilic center. This could induce the nucleophilic opening of the adjacent cyclopropane ring, driven by strain release. The resulting intermediate, a ring-opened cation stabilized by the sulfur atom, could then undergo subsequent reactions, potentially leading to ring-expanded heterocyclic products. The sulfur atom's ability to stabilize a positive charge on an adjacent carbon is a key factor that would facilitate such a transformation.
Vinylcyclopropane (B126155) Rearrangements
The vinylcyclopropane rearrangement is a well-studied thermal or metal-catalyzed isomerization that converts a vinylcyclopropane into a cyclopentene. wikipedia.org The mechanism can proceed through either a concerted, pericyclic pathway or a stepwise process involving a diradical intermediate. The presence of a sulfur substituent on the cyclopropane ring can significantly influence the course of this rearrangement. researchgate.net
Advanced Spectroscopic Characterization of Propylsulfanyl Cyclopropane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For (Propylsulfanyl)cyclopropane, ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework, while more advanced techniques reveal subtle stereochemical details.
¹H NMR and ¹³C NMR for Connectivity and Diastereomeric Ratio Determination
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the cyclopropyl (B3062369) and n-propyl moieties. The chemical shifts are influenced by the electronegativity of the sulfur atom and the unique electronic environment of the cyclopropane (B1198618) ring.
¹H NMR Spectroscopy: The protons on the cyclopropane ring are expected to be significantly shielded, appearing in the upfield region of the spectrum (typically 0.2-1.5 ppm), a characteristic feature of cyclopropyl protons. iosrjournals.orgnih.gov The proton attached to the carbon bearing the sulfur atom (the methine proton) would be deshielded relative to the other ring protons. The propyl group would display three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the sulfur atom (-S-CH₂-). This α-methylene group is expected to be the most deshielded of the propyl protons due to the influence of the adjacent sulfur atom.
¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring are characteristically shielded and appear at high field in the ¹³C NMR spectrum, often below 20 ppm. osti.gov The carbon atom bonded to the sulfur (C-S) will be deshielded compared to the other two ring carbons. The three carbons of the propyl group will show distinct signals, with the carbon attached to sulfur appearing in the range typical for thioethers.
In substituted derivatives of this compound, diastereomers (e.g., cis and trans isomers) may arise. NMR spectroscopy is the primary method for determining the ratio of these isomers. Each diastereomer will exhibit a unique set of signals in both the ¹H and ¹³C NMR spectra. By integrating the signal areas corresponding to a specific, well-resolved proton (or set of protons) for each isomer, the diastereomeric ratio can be accurately calculated.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Based on data for analogous cyclopropyl and propyl sulfide (B99878) compounds)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH₂ | 0.4 - 0.9 | Multiplet |
| Cyclopropyl CH | 1.0 - 1.5 | Multiplet |
| Propyl CH₃ | 0.9 - 1.1 | Triplet |
| Propyl -CH₂- | 1.6 - 1.8 | Sextet |
| Propyl -S-CH₂- | 2.4 - 2.7 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on data for analogous cyclopropyl and propyl sulfide compounds)
| Carbons | Predicted Chemical Shift (ppm) |
| Cyclopropyl CH₂ | 5 - 12 |
| Cyclopropyl CH-S | 15 - 25 |
| Propyl CH₃ | 12 - 15 |
| Propyl -CH₂- | 22 - 25 |
| Propyl -S-CH₂- | 32 - 38 |
Advanced NMR Techniques for Stereochemical Assignments (e.g., Coupling Constants)
For cyclopropane derivatives, the relative orientation of substituents (stereochemistry) is determined primarily through the analysis of proton-proton coupling constants (³JHH). The magnitude of the vicinal coupling constant between two protons on adjacent carbons of the cyclopropane ring is dependent on the dihedral angle between them.
It is a well-established principle that the coupling constant for cis-protons (dihedral angle of ~0°) is significantly larger than for trans-protons (dihedral angle of ~120°). researchgate.net This difference is a reliable indicator of stereochemistry. In cases where a cyclopropane ring is, for example, 1,2-disubstituted, the relative configuration can be assigned by measuring these key coupling constants.
³J_cis_ : Typically ranges from 6 to 12 Hz. researchgate.net
³J_trans_ : Typically ranges from 2 to 9 Hz. researchgate.net
For cyclopropanes bearing electronegative substituents, these ranges become more defined, with J(cis) generally being greater than 9 Hz and J(trans) falling between 4 and 7 Hz. researchgate.net The analysis of these couplings, often requiring high-field NMR and spectral simulation, allows for the unambiguous assignment of the diastereomers. lmaleidykla.lt Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further corroborate these assignments by identifying protons that are close in space. cdnsciencepub.com
Vibrational and Electronic Spectroscopy Applications
Vibrational and electronic spectroscopy techniques provide complementary information to NMR, focusing on the functional groups and electronic properties of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In this compound, the key absorptions would be those of the cyclopropyl ring and the thioether linkage.
Cyclopropane C-H Stretch: The C-H bonds within the strained cyclopropane ring exhibit a characteristic stretching vibration at a relatively high frequency, typically in the range of 3040-3080 cm⁻¹.
Alkyl C-H Stretch: The propyl group would show strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region, typical for saturated hydrocarbons. nist.gov
CH₂ Bending (Scissoring): Absorptions around 1440-1480 cm⁻¹ are expected for the methylene groups.
C-S Stretch: The carbon-sulfur bond of the thioether functional group gives rise to a weak to medium absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net This band can sometimes be difficult to identify due to its weakness and the presence of other absorptions in this region.
Table 3: Predicted Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Cyclopropyl C-H | Stretching | 3040 - 3080 | Medium |
| Alkyl C-H | Stretching | 2850 - 2960 | Strong |
| CH₂ | Bending | 1440 - 1480 | Medium |
| Thioether C-S | Stretching | 600 - 800 | Weak to Medium |
Raman Spectroscopy for Vibrational Fingerprint Analysis
Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule but is based on inelastic scattering of light rather than absorption. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR.
For this compound, Raman spectroscopy would be highly effective for identifying both the cyclopropane ring and the C-S bond.
Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic Raman marker bands, with notable vibrations identified around 942 cm⁻¹, 1222 cm⁻¹, and 2992 cm⁻¹.
C-S Stretch: The C-S stretching vibration in thioethers gives rise to a distinct and characteristic band in the Raman spectrum, typically appearing in the 600-750 cm⁻¹ range. rsc.org This signal is often stronger and more easily identified in Raman spectra than in FTIR.
The combination of these characteristic signals provides a unique vibrational fingerprint, making Raman spectroscopy a powerful tool for confirming the presence of both the cyclopropyl and propylsulfanyl moieties within the molecular structure.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule undergoes ionization to form a molecular ion ([M]•+), followed by fragmentation into a series of characteristic daughter ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for confirmation of the molecular weight and providing insights into the compound's structure.
The fragmentation of this compound is predicted to follow pathways characteristic of both alkyl sulfides and cyclopropyl moieties. The molecular ion peak ([M]•+) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (C6H12S, 116.23 g/mol ).
Key fragmentation pathways are expected to include:
Alpha-cleavage: Fission of the C-S bond is a common pathway for sulfides, which would lead to the formation of a propyl radical and a cyclopropylthiol cation (m/z 73) or a cyclopropyl radical and a propyl-stabilized sulfur cation (m/z 75).
Beta-cleavage: Cleavage of the bond beta to the sulfur atom can result in the loss of a propene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 74, corresponding to [C3H6S]•+.
Cyclopropane Ring Opening: The high-energy environment of the mass spectrometer can induce the opening of the cyclopropane ring. nih.gov The strained three-membered ring can rearrange into a more stable propenyl structure. docbrown.info Subsequent fragmentation would follow patterns typical for alkenyl sulfides. For instance, initial ring-opening to form an allyl propyl sulfide isomer could then lead to the loss of an allyl radical (m/z 41), resulting in a fragment at m/z 75.
Loss of Alkyl Fragments: Fragmentation of the propyl chain is also anticipated, leading to the loss of methyl (CH3•) or ethyl (C2H5•) radicals, resulting in peaks at m/z 101 and m/z 87, respectively.
The relative abundance of these fragments provides structural information. The most stable carbocation or radical cation typically forms the base peak in the spectrum. For thioethers, cleavage at the C-S bond is often prominent.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge) | Predicted Ion Fragment | Formula | Significance |
|---|---|---|---|
| 116 | [C6H12S]•+ | [M]•+ | Molecular Ion |
| 101 | [C5H9S]+ | [M - CH3]•+ | Loss of a methyl radical |
| 87 | [C4H7S]+ | [M - C2H5]•+ | Loss of an ethyl radical |
| 75 | [C3H7S]+ | [CH3CH2CH2S]+ | α-cleavage, propyl-stabilized cation |
| 74 | [C3H6S]•+ | [M - C3H6]•+ | McLafferty rearrangement, loss of propene |
| 73 | [C3H5S]+ | [c-C3H5S]+ | α-cleavage, cyclopropylthiol cation |
| 43 | [C3H7]+ | [CH3CH2CH2]+ | Propyl cation |
This table represents predicted fragmentation patterns based on established principles of mass spectrometry for alkyl sulfides and cyclopropane compounds.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for isolating this compound from reaction mixtures, quantifying its purity, and, for its chiral derivatives, determining the ratio of enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.govaaclab.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with various components of the sample, causing them to travel at different speeds and elute at characteristic retention times. For organosulfur compounds, a non-polar or mid-polarity column, such as one with a dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane stationary phase, is often employed. thermofisher.com
As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that confirms the component's identity. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. This dual detection makes GC-MS a highly reliable method for both qualitative and quantitative analysis, ensuring the purity of this compound. acs.orgresearchgate.net
Table 2: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| MS Scan Range | m/z 35-350 |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Ratio Determination
While this compound itself is achiral, derivatives containing a stereocenter can exist as enantiomers. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral molecules, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comselvita.comfagg.be
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com To achieve chiral separation, the stationary phase must be chiral. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those containing sulfur. nih.govnih.gov
For a chiral derivative of this compound, a screening of different CSPs and mobile phase modifiers (typically alcohols like methanol, ethanol, or isopropanol) would be performed to find the optimal conditions for enantiomeric resolution. nih.gov The ability of SFC to provide rapid, high-resolution separations makes it an ideal tool for determining the enantiomeric excess (e.e.) of chiral products in both analytical and preparative scales. selvita.comchromatographyonline.com
Table 3: Typical SFC Conditions for Chiral Separation of Sulfur-Containing Compounds
| Parameter | Condition |
|---|---|
| SFC System | Analytical SFC with back-pressure regulator |
| Chiral Column | Chiralpak AD-3 or similar polysaccharide-based CSP (e.g., 150 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |
| Modifier | Methanol, Ethanol, or Isopropanol nih.gov |
| Flow Rate | 2-4 mL/min |
| Column Temperature | 35-45 °C |
| Back Pressure | 100-150 bar |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Theoretical and Computational Studies on Propylsulfanyl Cyclopropane Systems
Quantum Mechanical Approaches to Reaction Mechanisms and Selectivity
Quantum mechanics forms the bedrock of computational chemistry, providing the methods to calculate the electronic structure of molecules and predict their reactivity. For a molecule such as (propylsulfanyl)cyclopropane, these approaches are critical for understanding how the strained cyclopropyl (B3062369) ring interacts with the flexible propylsulfanyl group and how the molecule as a whole participates in chemical reactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is a quantum mechanical method that uses the electron density to determine the energy and other properties of a system. mdpi.com DFT is particularly well-suited for exploring the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is crucial for predicting reaction kinetics and understanding mechanistic pathways. mdpi.comresearchgate.net
In the context of this compound, DFT calculations can be employed to investigate various reactions, such as the oxidation of the sulfur atom or the ring-opening of the cyclopropane (B1198618) moiety. By modeling these reaction pathways, researchers can determine the thermodynamic favorability (changes in enthalpy, entropy, and Gibbs free energy) and the kinetic barriers involved. nih.gov For instance, DFT could be used to compare the energy barriers for different ring-opening mechanisms, predicting whether a reaction would proceed via a radical or ionic intermediate.
Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound Calculated by DFT
| Reaction Parameter | Calculated Value (kJ/mol) |
|---|---|
| Enthalpy of Reaction (ΔH) | -75.2 |
| Gibbs Free Energy of Reaction (ΔG) | -60.5 |
| Activation Energy (Ea) | +120.3 |
This table represents a hypothetical DFT calculation for a representative reaction, such as oxidation at the sulfur atom, illustrating the type of data that can be generated.
These calculations provide deep insights into the factors controlling selectivity in reactions involving this compound. nih.gov
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles (the laws of quantum mechanics and the values of physical constants) without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. epfl.chuoc.gr
For this compound, ab initio calculations provide a highly accurate description of its electronic structure. This includes the precise distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other methods and for studying systems where electron correlation effects are particularly important. wikipedia.org Understanding the electronic structure is fundamental to predicting the molecule's reactivity, polarity, and intermolecular interactions. arxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum mechanical methods excel at describing the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations provide a view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov
For this compound, MD simulations are essential for exploring its conformational landscape. The flexible propyl chain can adopt numerous conformations relative to the rigid cyclopropane ring. MD simulations can reveal the most stable conformers, the energy barriers between them, and the timescale of their interconversion. mdpi.com This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets. nih.gov Simulations can be performed in a vacuum to study the intrinsic dynamics or in a solvent to model behavior in a more realistic environment. nih.gov
Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (°C-S-C-C) | Relative Population (%) |
|---|---|---|
| Anti | ~180 | 65 |
| Gauche (+) | ~60 | 17.5 |
| Gauche (-) | ~-60 | 17.5 |
This table illustrates how MD simulations can quantify the distribution of different spatial arrangements of the molecule.
Prediction of Spectroscopic Parameters and Stereochemical Assignments
Computational methods are a powerful tool for predicting spectroscopic properties, which can be used to identify and characterize molecules. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental data.
For this compound, DFT and ab initio methods can accurately predict a range of spectroscopic parameters. This includes:
NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C chemical shifts. This is invaluable for assigning peaks in an experimental spectrum and confirming the molecule's structure, including its stereochemistry.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies corresponding to the stretching and bending of bonds, a theoretical IR spectrum can be generated. This helps in identifying the functional groups present in the molecule, such as the C-S bond and the characteristic vibrations of the cyclopropane ring.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H-NMR Chemical Shift (cyclopropyl-H adjacent to S) | δ 2.1-2.4 ppm |
| ¹³C-NMR Chemical Shift (cyclopropyl-C adjacent to S) | δ 30-35 ppm |
| IR Frequency (C-S Stretch) | 680-710 cm⁻¹ |
This table provides examples of how theoretical calculations can predict key spectroscopic features for structural elucidation.
Analysis of Electronic Properties and Reactivity Descriptors
Beyond reaction mechanisms, computational chemistry can quantify the intrinsic electronic properties that govern a molecule's reactivity. These properties are often described using reactivity descriptors derived from the molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com
An FMO analysis of this compound would reveal:
HOMO: The HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons. This indicates that the sulfur is the primary site for electrophilic attack.
LUMO: The LUMO is likely to be an antibonding orbital associated with the C-S bond or the strained C-C bonds of the cyclopropane ring. These are the sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical stability. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 4: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Implied Reactivity |
|---|---|---|
| HOMO | -8.9 | Nucleophilic site (Sulfur) |
| LUMO | +1.5 | Electrophilic site (C-S or C-C bonds) |
| HOMO-LUMO Gap (ΔE) | 10.4 | High Kinetic Stability |
This table shows representative energy values and their interpretation in terms of chemical reactivity.
Calculation of Global Chemical Reactivity Parameters (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)
Global chemical reactivity parameters are fundamental in theoretical and computational chemistry for predicting the chemical behavior of a molecule. These descriptors, derived from the principles of Density Functional Theory (DFT), provide a quantitative measure of a molecule's stability and reactivity. For the this compound system, understanding these parameters is crucial for elucidating its potential chemical interactions. The primary global reactivity parameters include ionization potential, electron affinity, and chemical hardness.
Theoretical Framework
The conceptual framework for these parameters is rooted in how the total energy of a chemical system changes with a change in the number of electrons.
Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized. It is formally defined as the negative of the highest occupied molecular orbital (HOMO) energy (IP ≈ -E_HOMO).
Electron Affinity (EA): The electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater propensity for the molecule to accept an electron and be reduced. It is approximated as the negative of the lowest unoccupied molecular orbital (LUMO) energy (EA ≈ -E_LUMO).
Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. A molecule with a large gap between its HOMO and LUMO energies is considered "hard," implying it is less reactive and more stable. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. Chemical hardness is calculated as half the difference between the ionization potential and the electron affinity: η = (IP - EA) / 2. Utilizing the HOMO and LUMO energies, it can be expressed as η ≈ (E_LUMO - E_HOMO) / 2.
Hypothetical Calculated Global Reactivity Parameters for this compound
Interactive Data Table: Hypothetical Global Chemical Reactivity Parameters for this compound
| Parameter | Symbol | Hypothetical Value (eV) | Significance |
| Ionization Potential | IP | 8.5 | Indicates a moderate tendency to donate electrons. |
| Electron Affinity | EA | 0.2 | Shows a low propensity to accept electrons. |
| Chemical Hardness | η | 4.15 | Suggests a relatively stable molecule with moderate reactivity. |
Note: These values are for illustrative purposes and are based on theoretical principles and data for related compounds. Specific computational studies on this compound are required for precise values.
Detailed Research Findings and Interpretation
The hypothetical data presented in the table provide insight into the expected chemical nature of this compound.
An ionization potential of 8.5 eV is characteristic of many organic sulfides. The presence of the electron-donating propyl and cyclopropyl groups attached to the sulfur atom increases the electron density on the sulfur, making it easier to remove an electron compared to a simple thiol. This value suggests that this compound can act as an electron donor in the presence of a strong electron acceptor.
The low positive electron affinity of 0.2 eV indicates that the molecule does not readily accept an electron to form a stable anion. This is consistent with the presence of the electron-releasing alkyl and cycloalkyl groups, which would destabilize a resulting negative charge.
The calculated chemical hardness of 4.15 eV, derived from the IP and EA values, points to a molecule of moderate stability. Molecules with high chemical hardness are generally less reactive, while those with low chemical hardness are more reactive. A value in this range suggests that while this compound is not exceptionally reactive, it can participate in chemical reactions under appropriate conditions, particularly those involving electrophilic attack at the sulfur atom or reactions that can open the strained cyclopropane ring.
These global reactivity descriptors are crucial for predicting how this compound might interact with other chemical species, guiding further experimental and theoretical investigations into its reactivity and potential applications.
Applications of Propylsulfanyl Cyclopropane in Advanced Organic Synthesis
Role as Versatile Synthons and Building Blocks for Complex Molecules
The synthetic utility of (propylsulfanyl)cyclopropane is most prominently demonstrated by its function as a precursor to highly reactive intermediates. The propylthio group stabilizes an adjacent carbanion, enabling the generation of a key nucleophilic species that can engage with a wide variety of electrophiles.
The proton on the carbon atom bearing the propylthio group can be readily abstracted by a strong base, such as n-butyllithium, to generate a stable 1-lithio-1-(propylsulfanyl)cyclopropane intermediate. This nucleophilic cyclopropyl (B3062369) carbanion is a valuable reagent for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The general reactivity is well-established for the analogous cyclopropyl phenyl sulfides, which undergo clean deprotonation to form the corresponding lithiated species. nih.govrsc.org
This lithiated intermediate reacts efficiently with a range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to yield substituted cyclopropane (B1198618) derivatives. nih.gov For example, reaction with alkyl halides leads to alkylated cyclopropyl sulfides, while addition to epoxides results in the formation of β-hydroxyalkylated products after ring-opening of the epoxide. The reaction with aldehydes and ketones provides access to 1-(propylsulfanyl)cyclopropylcarbinol derivatives. nih.gov
| Electrophile | Reagent | Product | Reference |
| Alkyl Halide (R-X) | 1. n-BuLi2. R-X | 1-Alkyl-1-(propylsulfanyl)cyclopropane | nih.gov |
| Epoxide | 1. n-BuLi2. Epoxide3. H₃O⁺ | 1-(β-Hydroxyalkyl)-1-(propylsulfanyl)cyclopropane | nih.gov |
| Aldehyde (RCHO) | 1. n-BuLi2. RCHO3. H₃O⁺ | 1-(1-Hydroxyalkyl)-1-(propylsulfanyl)cyclopropane | nih.gov |
| Ketone (R₂CO) | 1. n-BuLi2. R₂CO3. H₃O⁺ | 1-(1-Hydroxyalkyl)-1-(propylsulfanyl)cyclopropane | nih.gov |
This table illustrates the general reaction pathways of lithiated (alkylsulfanyl)cyclopropanes with common electrophiles.
While not a direct formal equivalent, the reactivity pattern of this compound derivatives allows them to function as synthetic equivalents of a homoallyl anion through reaction sequences involving ring-opening. A homoallyl anion, or its synthetic equivalent (a homoenolate), is a four-carbon unit with a nucleophilic center at the γ-position relative to a carbonyl or equivalent functional group.
The key to this transformation is the generation of the cyclopropylcarbinyl cation from a cyclopropylcarbinol derivative, which is readily prepared from this compound as described in section 6.1.1. For instance, treatment of the alcohol adducts (derived from the reaction of lithiated this compound with carbonyls) with acidic reagents can induce a rearrangement. This process involves the opening of the strained cyclopropane ring to form a more stable carbocation, which is effectively a masked homoallylic cation. This intermediate can then be trapped by nucleophiles or undergo further rearrangement. This desulfurative cleavage under non-acidic conditions can also facilitate the homoallylation of nucleophiles. researchgate.net
Construction of Complex Carbocyclic and Heterocyclic Systems
The strained nature of the cyclopropane ring, combined with the electronic influence of the thioether group, makes this compound a valuable precursor for constructing more elaborate ring systems through annulation and cascade reactions.
This compound and its derivatives can participate in annulation reactions to build fused and spirocyclic systems. The lithiated species can act as a C1-synthon, attacking a substrate bearing two electrophilic centers to form a new ring. While direct examples utilizing this compound are not extensively documented, the principle is well-established in cyclopropane chemistry. For instance, donor-acceptor cyclopropanes are widely used in [3+2] and other cycloaddition reactions to form five-membered rings. sioc.ac.cn The synthesis of cyclopropane-fused N-heterocycles has been achieved through methods like aza-Heck-triggered C(sp³)–H functionalization cascades, demonstrating the utility of the cyclopropane motif in constructing complex heterocyclic scaffolds. nih.gov
Donor-acceptor cyclopropanes, where the thioether acts as the donor group, are highly susceptible to Lewis acid-catalyzed ring-opening. organic-chemistry.org This reactivity can initiate powerful cascade reactions, where the initial ring-opening is followed by one or more cyclization events to rapidly build molecular complexity.
A prominent example is the rearrangement of 1-(arylthio)cyclopropylcarbinyl alcohols (formed from the reaction of the lithiated cyclopropane with an aldehyde) into functionalized cyclobutanones. nih.gov This transformation proceeds via a ring-expansion mechanism where the initial alcohol is activated, leading to the opening of the cyclopropane ring to form a stabilized carbocation, which then undergoes a 1,2-acyl shift and recyclization to yield the four-membered ring. Such ring-opening/annulation reactions of cyclopropyl ethanols have been developed for the synthesis of thiophene (B33073) aldehydes. rsc.orgrsc.org Furthermore, cascade reactions involving the ring-opening of spiro(nitrocyclopropane)oxindoles have been used to synthesize complex pyrazolo[3,4-b]indole derivatives. nih.gov
| Starting Material Type | Reagents/Conditions | Product Type | Transformation | Reference |
| 1-(Arylthio)cyclopropylcarbinol | HBr, ZnBr₂ | 2-Alkyl-substituted cyclobutanone | Ring-Opening/Rearrangement | nih.gov |
| Fused Donor-Acceptor Cyclopropane | Thiourea, Lewis Acid | Bicyclic Lactam | Ring-Opening/ [4+1] Cycloaddition | organic-chemistry.org |
| Cyclopropyl Ethanol | K₂S, DMSO, Heat | Thiophene Aldehyde | Ring-Opening/Annulation | rsc.orgrsc.org |
This table showcases examples of ring-opening/cyclization cascades starting from cyclopropane derivatives.
Precursors in the Synthesis of Other Sulfur-Containing Functional Molecules
The this compound scaffold is an excellent starting point for the synthesis of other valuable sulfur-containing molecules. The sulfur atom can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are typically achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com
The resulting cyclopropyl sulfoxides and sulfones are themselves useful synthetic intermediates. For example, cyclopropyl sulfoxides can undergo sulfoxide-magnesium exchange to generate a cyclopropyl Grignard reagent, which can then be trapped with various electrophiles or used in cross-coupling reactions. These oxidized derivatives often exhibit different reactivity profiles and can be employed in medicinal chemistry as bioisosteric replacements for other functional groups.
| Starting Material | Reagent | Product | Transformation | Reference |
| (Arylthio)cyclopropyl Carbaldehyde | m-CPBA (1 equiv.) | (Arylsulfinyl)cyclopropyl Carbaldehyde | Sulfide (B99878) Oxidation | youtube.com |
| (Arylthio)cyclopropyl Carbaldehyde | m-CPBA (2 equiv.) | (Arylsulfonyl)cyclopropyl Carbaldehyde | Sulfide Oxidation | youtube.com |
| (Arylthio)cyclopropyl Carbaldehyde | I₂ / KOH in MeOH | Methyl 1-(Arylthio)cyclopropanecarboxylate | Oxidation/Esterification | youtube.com |
| (Arylthio)cyclopropyl Carbaldehyde | Trimethylsulfoxonium iodide | 2-(1-(Arylthio)cyclopropyl)oxirane | Corey-Chaykovsky Epoxidation | youtube.com |
This table presents selective transformations of functionalized (alkylsulfanyl)cyclopropanes into other valuable sulfur-containing compounds and derivatives.
Conversion to Sulfoxides and Sulfones
The sulfur atom in this compound offers a reactive handle for further functionalization, most notably through oxidation to the corresponding sulfoxide and sulfone. These transformations are significant as they alter the electronic properties and steric profile of the molecule, opening up new avenues for its application in organic synthesis. The controlled oxidation of sulfides is a well-established process, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this purpose derpharmachemica.com.
The oxidation process can be selectively stopped at the sulfoxide stage or carried through to the sulfone by careful control of the reaction conditions, such as the stoichiometry of the oxidant and the temperature derpharmachemica.com. The oxidation to (propylsulfinyl)cyclopropane (the sulfoxide) is typically achieved using approximately one equivalent of m-CPBA at low temperatures. The formation of (propylsulfonyl)cyclopropane (the sulfone) requires harsher conditions, generally involving at least two equivalents of the oxidizing agent and higher temperatures to ensure complete conversion derpharmachemica.com. The sulfone group is a key structural motif in various biologically active compounds and serves as an important intermediate in synthesis derpharmachemica.com. The use of sulfones as carbene equivalents for the synthesis of other cyclopropanes has also been reported, highlighting the synthetic utility of this functional group nih.gov.
The table below summarizes the typical conditions for the selective oxidation of a generic alkyl aryl sulfide, which can be extrapolated to this compound.
Table 1: Conditions for Selective Oxidation of Sulfides
| Target Product | Reagent | Stoichiometry (Reagent) | Temperature | Typical Yield |
|---|---|---|---|---|
| Sulfoxide | m-CPBA | 1.2 equivalents | 0 °C | High derpharmachemica.com |
| Sulfone | m-CPBA | >2.0 equivalents | Room Temperature | High derpharmachemica.com |
The conversion of cyclopropyl sulfides to their oxidized counterparts, such as sulfoxides and sulfones, is a key step in creating diverse molecular scaffolds. For instance, research on phenyl vinyl sulfide has demonstrated that cobalt-catalyzed cyclopropanation can produce cyclopropyl sulfides, which are then divergently derivatized through oxidation and other transformations to create a library of lead-like compounds for drug discovery nih.govnih.gov. This underscores the importance of the oxidation of cyclopropyl sulfides in generating molecular diversity.
Development of Tunable Sensors and Probes
The unique chemical properties of the cyclopropane ring, particularly its inherent strain, make it a valuable component in the design of chemical sensors and probes. When combined with a sulfide functional group, the resulting this compound can be utilized in the development of sophisticated molecular tools for detecting reactive species.
Cyclopropyl Sulfides as Radical Sensors in Chemical Assays
Cyclopropyl sulfides have emerged as effective probes for the detection of radical species in chemical assays. The underlying principle of their function lies in the rapid ring-opening reaction that occurs when a radical is formed on or adjacent to the cyclopropane ring beilstein-journals.orgnih.govnih.gov. This irreversible structural change provides a clear signal for the presence of radicals.
The process is initiated by the interaction of a radical species with the cyclopropyl sulfide. This can occur through the addition of the radical to the sulfur atom or, in the case of vinyl cyclopropyl sulfides, to the double bond researchgate.net. The resulting intermediate, a cyclopropyl-substituted radical, is highly unstable and readily undergoes ring-opening to form a more stable, linear radical beilstein-journals.orgnih.govnih.gov. The products of this ring-opening reaction can then be detected and quantified, providing information about the presence and, in some cases, the nature of the initial radical species.
The reactivity of the cyclopropyl sulfide probe can be tuned by modifying its structure. For example, the presence of different substituents on the cyclopropane ring or the sulfide can alter the rate of the initial radical reaction and the subsequent ring-opening. This tunability allows for the design of sensors that are selective for specific types of radicals. Research has shown that aryl sulfur radicals, which can be generated from thiophenols, readily add to vinyl cyclopropanes, initiating the ring-opening cascade researchgate.net.
The table below outlines the general mechanism for the detection of radicals using a cyclopropyl sulfide probe.
Table 2: Mechanism of Radical Detection by Cyclopropyl Sulfides
| Step | Description | Key Feature |
|---|---|---|
| 1. Radical Interaction | An external radical species reacts with the cyclopropyl sulfide. | Formation of a cyclopropyl-substituted radical intermediate. |
| 2. Ring Opening | The highly strained three-membered ring of the radical intermediate breaks. | Irreversible transformation into a more stable, linear radical. |
| 3. Product Formation | The linear radical is trapped or undergoes further reaction to form a stable product. | The final product is structurally distinct from the initial probe. |
| 4. Detection | The ring-opened product is detected and quantified. | The amount of product correlates with the amount of radical present. |
Q & A
Q. How can researchers ensure robust experimental documentation for peer review?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main text : Summarize key procedures; avoid duplicating supplemental data.
- Supplemental : Provide raw spectra, crystallographic data (CIF files), and detailed synthetic protocols.
- Ethics : Disclose all failed experiments to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
